molecular formula C6H5ClFN B193440 3-Chloro-4-fluoroaniline CAS No. 367-21-5

3-Chloro-4-fluoroaniline

Cat. No.: B193440
CAS No.: 367-21-5
M. Wt: 145.56 g/mol
InChI Key: YSEMCVGMNUUNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Chloro-4-fluoroaniline involves the reduction of 3-Chloro-4-fluoronitrobenzene. This reduction can be achieved using a hydrogenation reaction in the presence of a platinum on carbon (Pt/C) catalyst. The reaction typically occurs at temperatures ranging from 50 to 100 degrees Celsius and under a hydrogen atmosphere with pressures between 0.1 to 5 MPa . The process is efficient, yielding high purity and selectivity.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves a three-step process starting from 3,4-dichloronitrobenzene. The steps include fluorine displacement, hydrogenation reduction, and salt formation. This method is advantageous due to its high yield, minimal byproducts, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluoroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group in 3-Chloro-4-fluoronitrobenzene is reduced to an amino group to form this compound.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a Pt/C catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Major Products:

    Reduction: Produces this compound from 3-Chloro-4-fluoronitrobenzene.

    Substitution: Can yield various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluoroaniline is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 3-Chloroaniline
  • 4-Fluoroaniline
  • 3,4-Difluoroaniline
  • 4-Chloro-3-fluorophenol

Comparison: 3-Chloro-4-fluoroaniline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution imparts distinct electronic properties, making it more reactive in nucleophilic substitution reactions compared to its mono-substituted counterparts .

Properties

IUPAC Name

3-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEMCVGMNUUNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038754
Record name 3-Chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-21-5
Record name 3-Chloro-4-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-4-FLUOROANILINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 3-chloro-4-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-4-FLUOROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L63CC70UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluoroaniline
Reactant of Route 2
3-Chloro-4-fluoroaniline
Reactant of Route 3
3-Chloro-4-fluoroaniline
Reactant of Route 4
3-Chloro-4-fluoroaniline
Reactant of Route 5
3-Chloro-4-fluoroaniline
Reactant of Route 6
3-Chloro-4-fluoroaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Chloro-4-fluoroaniline?

A1: this compound has the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ a range of spectroscopic methods to characterize CFA, including X-ray diffraction (XRD) [], Fourier-transform infrared (FT-IR) spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 19F) [], and ultraviolet-visible (UV-Vis) spectroscopy [, ]. These techniques provide valuable insights into the compound's structure, bonding, and electronic properties.

Q3: What are the common starting materials for synthesizing this compound?

A3: CFA can be synthesized from various starting materials, including fluorobenzene [] and p-chloronitrobenzene []. The synthesis routes typically involve a series of reactions such as nitration, fluorination, chlorination, and reduction.

Q4: Are there any alternative, more efficient methods for synthesizing this compound?

A4: Yes, researchers have explored more efficient synthetic strategies, including microwave-assisted synthesis [, ]. This method offers advantages such as reduced reaction times, higher yields, and reduced environmental impact compared to conventional methods.

Q5: Does this compound exhibit any catalytic properties?

A5: While CFA is primarily used as a building block in organic synthesis, its derivatives can exhibit catalytic properties. For instance, certain palladium-iron catalysts supported on titanium dioxide (Pd-Fe/TiO2) have demonstrated high activity and selectivity in the hydrogenation of 3-chloro-4-fluoronitrobenzene to CFA [].

Q6: What are the primary applications of this compound in pharmaceutical chemistry?

A6: CFA serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the tyrosine kinase inhibitor Gefitinib [, , , ]. Gefitinib is used in the treatment of certain types of non-small cell lung cancer harboring specific EGFR mutations [].

Q7: Are there any other notable pharmaceutical compounds synthesized using this compound as an intermediate?

A7: Besides Gefitinib, CFA is also utilized in synthesizing other pharmaceutical compounds, including Prulifloxacin, a tricyclic fluoroquinolone antibiotic [].

Q8: How does the structure of this compound contribute to the activity of drugs like Gefitinib?

A8: In Gefitinib, the CFA moiety, specifically the this compound group, plays a crucial role in binding to the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase []. Modifications to this moiety can significantly impact the drug's potency, selectivity, and pharmacokinetic properties.

Q9: What is the impact of structural modifications on the activity and selectivity of this compound derivatives?

A9: Extensive structure-activity relationship (SAR) studies have been conducted on CFA derivatives, particularly in the context of developing EGFR inhibitors []. Researchers have explored modifications to the aniline ring, including substitutions at various positions, to optimize inhibitory potency and selectivity towards specific EGFR isoforms.

Q10: How is this compound metabolized in biological systems?

A10: Studies in rats have shown that CFA is rapidly and extensively metabolized, primarily through N-acetylation and hydroxylation followed by O-sulfation []. The major metabolites identified include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide [].

Q11: What analytical techniques are employed to study the metabolism of this compound?

A11: Researchers utilize advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [], HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) [, ], and HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) [] to identify and quantify CFA and its metabolites in biological samples.

Q12: What is known about the toxicity and safety profile of this compound?

A12: While CFA itself is not a pharmaceutical agent, understanding its safety profile is crucial due to its use as a building block in drug synthesis. Studies have investigated potential genotoxic impurities in drugs like Gefitinib that may arise from CFA during the manufacturing process []. Regulatory guidelines for genotoxic impurities are stringent, highlighting the importance of monitoring and controlling these impurities in pharmaceutical products.

Q13: What is the environmental fate of this compound and its degradation products?

A13: Research on the herbicide flamprop-methyl, which degrades to CFA in soil, provides insights into the environmental fate of this compound []. Studies have shown that CFA can persist in soil, primarily in bound forms, and undergo further degradation, including ring-opening reactions [, ]. The rate of degradation varies depending on soil type and environmental conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.